(2R,3S)-2-(1-Prop-2-enoylpiperidin-4-yl)oxolane-3-carboxamide
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Overview
Description
(2R,3S)-2-(1-Prop-2-enoylpiperidin-4-yl)oxolane-3-carboxamide: is a synthetic organic compound that belongs to the class of oxolane carboxamides. This compound is characterized by its unique structural features, which include a piperidine ring substituted with a prop-2-enoyl group and an oxolane ring attached to a carboxamide group. The stereochemistry of the compound is defined by the (2R,3S) configuration, indicating the specific spatial arrangement of the substituents around the chiral centers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S)-2-(1-Prop-2-enoylpiperidin-4-yl)oxolane-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,5-diamine.
Introduction of the Prop-2-enoyl Group: The prop-2-enoyl group can be introduced via an acylation reaction using acryloyl chloride in the presence of a base, such as triethylamine.
Formation of the Oxolane Ring: The oxolane ring can be synthesized through a cyclization reaction involving a suitable diol precursor.
Coupling of the Piperidine and Oxolane Rings: The final step involves coupling the piperidine and oxolane rings through an amide bond formation reaction using a coupling reagent, such as N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the prop-2-enoyl group, leading to the formation of epoxides or other oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H₂O₂) can be used under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used under anhydrous conditions.
Substitution: Nucleophiles such as alkyl halides or amines can be used in the presence of a base, such as sodium hydride (NaH).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the prop-2-enoyl group can yield epoxides, while reduction of the carbonyl groups can yield alcohols or amines.
Scientific Research Applications
(2R,3S)-2-(1-Prop-2-enoylpiperidin-4-yl)oxolane-3-carboxamide: has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is used in the study of enzyme-substrate interactions and as a probe to investigate biological pathways.
Medicine: The compound has potential therapeutic applications, particularly in the development of drugs targeting specific receptors or enzymes.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (2R,3S)-2-(1-Prop-2-enoylpiperidin-4-yl)oxolane-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, modulating the activity of these targets and influencing various biological pathways. The specific pathways involved depend on the context of its use, such as in therapeutic applications or biochemical studies.
Comparison with Similar Compounds
(2R,3S)-2-(1-Prop-2-enoylpiperidin-4-yl)oxolane-3-carboxamide: can be compared with other similar compounds, such as:
(2R,3S)-2-(1-Prop-2-enoylpiperidin-4-yl)oxolane-3-carboxylic acid: This compound differs by having a carboxylic acid group instead of a carboxamide group.
(2R,3S)-2-(1-Prop-2-enoylpiperidin-4-yl)oxolane-3-amine: This compound differs by having an amine group instead of a carboxamide group.
The uniqueness of this compound lies in its specific structural features and stereochemistry, which confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
(2R,3S)-2-(1-prop-2-enoylpiperidin-4-yl)oxolane-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O3/c1-2-11(16)15-6-3-9(4-7-15)12-10(13(14)17)5-8-18-12/h2,9-10,12H,1,3-8H2,(H2,14,17)/t10-,12+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HITJXIVZFAVOCF-CMPLNLGQSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCC(CC1)C2C(CCO2)C(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CC(=O)N1CCC(CC1)[C@@H]2[C@H](CCO2)C(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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